molecular formula C18H18ClN3O4S B2780807 N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-54-5

N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No. B2780807
CAS RN: 1105246-54-5
M. Wt: 407.87
InChI Key: OYWUDDCBOWLMSX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide, commonly known as CBT-1, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid that plays a crucial role in the regulation of pain, mood, and appetite. CBT-1 has shown promising results in preclinical studies as a potential treatment for various diseases, including pain, anxiety, and inflammation.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Thiazolidinone derivatives exhibit considerable antimicrobial and antifungal activities. For instance, compounds synthesized from thiazolidinone showed moderate to excellent activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017).

Anticancer Activity

Some thiazolidinone derivatives have been investigated for their potential anticancer activities. A study synthesized N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives and found them to possess moderate to high anticancer activity against human hepatocellular carcinoma HepG2, human breast cancer MCF-7, and human lung cancer A549 (Dawood et al., 2013).

Antioxidant and Anti-inflammatory Effects

Thiazolidinone derivatives also exhibit antioxidant properties. A study highlighted the antioxidant potential of thiazolidine-4-one derivatives, with certain compounds showing activity comparable to ascorbic acid in DPPH radical scavenging assays and phosphomolybdenum methods (Apotrosoaei et al., 2014).

Anticonvulsant Effects

Regarding anticonvulsant effects, novel 4-thiazolidinone derivatives were evaluated as agonists of benzodiazepine receptors, indicating their potential utility in treating convulsions. Some compounds exhibited significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, without impairing learning and memory in experimental conditions (Faizi et al., 2017).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. Theoretical data closely aligned with experimental results, suggesting their efficacy in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUDDCBOWLMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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